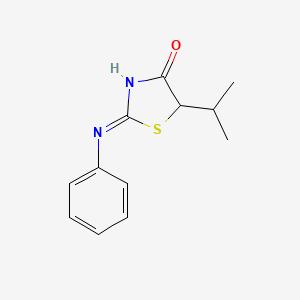
2-Anilino-5-isopropyl-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-isopropyl-thiazol-4-one is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-isopropyl-thiazol-4-one typically involves the reaction of isopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-isopropyl-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazolidinone derivatives with various functional groups replacing the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Anilino-5-isopropyl-thiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylimino)-1,3-thiazolidin-4-one
- 5-Benzylidene-2-arylimino-4-thiazolidinone
- 2-Imino-1,3-thiazolidin-4-one
Uniqueness
2-Anilino-5-isopropyl-thiazol-4-one is unique due to its isopropyl group, which may confer distinct steric and electronic properties compared to other thiazolidinone derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-phenylimino-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14-12(16-10)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14,15) |
InChI Key |
XLFDGKZAEMQJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=NC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















